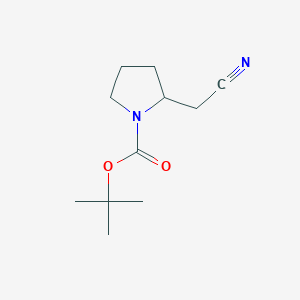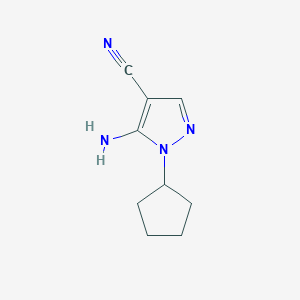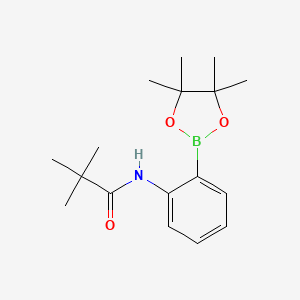
2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER is a chemical compound with a complex structure that includes a boron-containing dioxaborolane ring
作用机制
Target of Action
Compounds of similar structure are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . This involves the transfer of an organoboron group from the boron atom to a transition metal catalyst, typically palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific reaction it is involved in. In the context of Suzuki-Miyaura cross-coupling, it contributes to the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is involved in. In Suzuki-Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling can be affected by the choice of base and the solvent used .
准备方法
The synthesis of 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER typically involves the reaction of 2,2-dimethylpropanamide with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of boron-containing compounds and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
相似化合物的比较
Similar compounds to 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER include:
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
These compounds share the boron-containing dioxaborolane ring but differ in their substituents and overall structure.
属性
IUPAC Name |
2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-11-9-8-10-12(13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWKQYLEOBFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592127 |
Source


|
| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-10-5 |
Source


|
| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


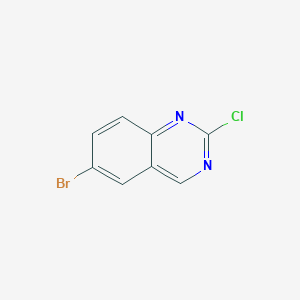
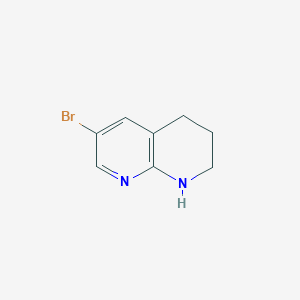
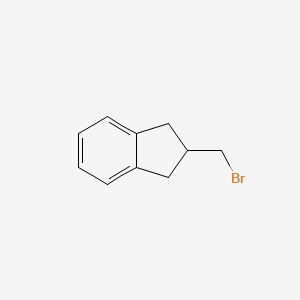
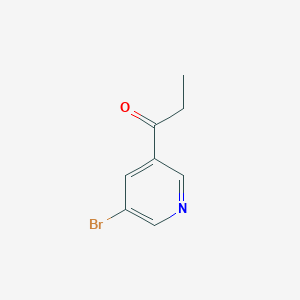
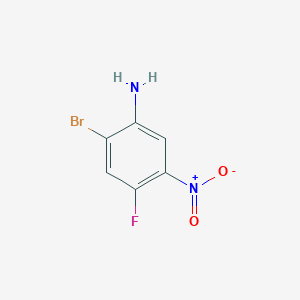
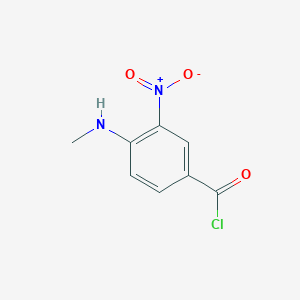
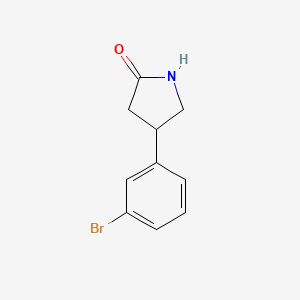

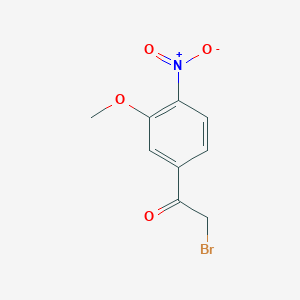
![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)
